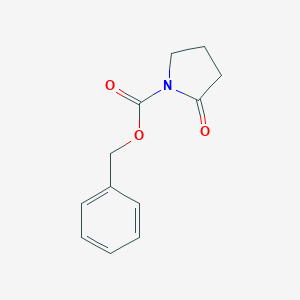

苄基2-氧代吡咯烷-1-羧酸酯

描述

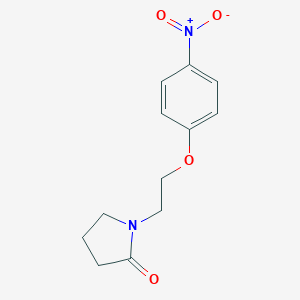

“Benzyl 2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a heterocyclic compound that belongs to the class of pyrrolidines .

Synthesis Analysis

The synthesis of “Benzyl 2-oxopyrrolidine-1-carboxylate” involves two stages . In the first stage, 2-pyrrolidinone reacts with n-butyllithium in tetrahydrofuran. In the second stage, the product from the first stage reacts with benzyl chloroformate in tetrahydrofuran . Another method involves the reaction of 2-pyrrolidinone with sodium hydroxide in toluene for 6 hours under reflux, followed by the reaction with benzyl chloroformate in toluene at 5 - 12℃ for 2 hours .

Molecular Structure Analysis

The molecular structure of “Benzyl 2-oxopyrrolidine-1-carboxylate” consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a benzyl group and a carboxylate group .

Physical and Chemical Properties Analysis

“Benzyl 2-oxopyrrolidine-1-carboxylate” has a molecular weight of 219.24 g/mol . It has a high gastrointestinal absorption and is BBB permeant . The compound has a lipophilicity (Log Po/w) of 2.17 (iLOGP), 1.85 (XLOGP3), 1.41 (WLOGP), 1.06 (MLOGP), and 1.72 (SILICOS-IT), with a consensus Log Po/w of 1.64 . Its water solubility (Log S) is -2.38 (ESOL), -2.45 (Ali), and -2.83 (SILICOS-IT) .

科学研究应用

化学合成

“苄基2-氧代吡咯烷-1-羧酸酯” 用于合成各种有机化合物 . 这是一个用途广泛的化合物,可用于创建各种其他化学物质,使其成为化学合成领域中宝贵的工具。

药物发现

“苄基2-氧代吡咯烷-1-羧酸酯” 中的吡咯烷环被医药化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,该化合物可用于有效地探索药效团空间,有助于分子的立体化学,并由于环的非平面性而增加三维(3D)覆盖范围 .

胺的保护

“苄基2-氧代吡咯烷-1-羧酸酯” 可用于胺的BOC保护 . 此过程在各种药物和生物活性分子的合成中很重要 .

多巴胺激动剂的合成

该化合物在合成和药理学评估一些作为潜在多巴胺激动剂的6-取代的7-甲基-1,4-二氧杂-7-氮杂螺[4.5]癸烷方面有其应用 . 这些多巴胺激动剂可用于治疗帕金森氏症等疾病。

医药中间体

“苄基2-氧代吡咯烷-1-羧酸酯” 用作医药中间体 . 它在生产各种医药产品中发挥着至关重要的作用。

绿色化学

该化合物可用于各种脂肪族和芳香族胺、氨基酸和氨基醇的几乎定量BOC保护的绿色环保途径 . 该方案不需要任何水淬灭、溶剂分离和纯化步骤,如重结晶和柱层析 .

安全和危害

The safety information for “Benzyl 2-oxopyrrolidine-1-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .

Mode of Action

It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .

Biochemical Pathways

Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .

Result of Action

Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .

生化分析

Biochemical Properties

Benzyl 2-oxopyrrolidine-1-carboxylate has been found to interact with enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), which are involved in the DNA damage repair process . The nature of these interactions involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings .

Cellular Effects

It has been found to exhibit good histone deacetylase (HDAC) activity, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its observed HDAC activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

benzyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZKGUWEAXMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448847 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-80-5 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)